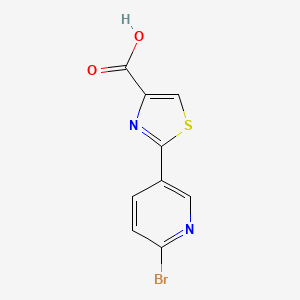![molecular formula C17H17NO2 B13687609 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone typically involves the reaction of 2-(benzyloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxyphenylethanol.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific sites, while the pyrrolidinone moiety contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(Benzyloxy)phenyl]ethan-1-one
- 1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole
- N-[4-[N-[4-[5-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide
Uniqueness: 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone stands out due to its specific combination of the benzyloxy group and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-(2-phenylmethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-11-6-12-18(17)15-9-4-5-10-16(15)20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
InChI-Schlüssel |
NXCAGKXGRZYMOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





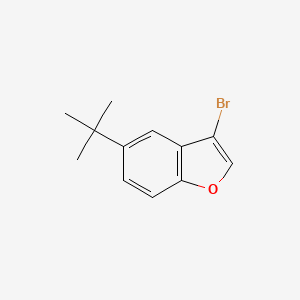


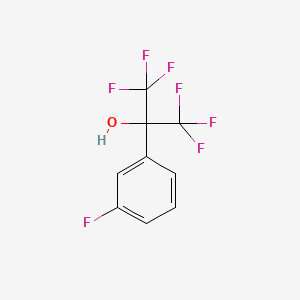
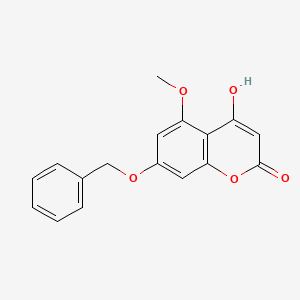
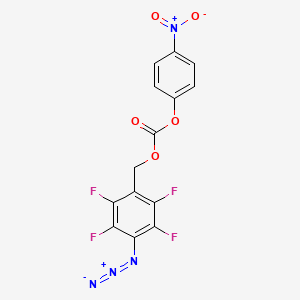
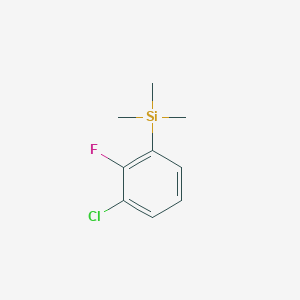
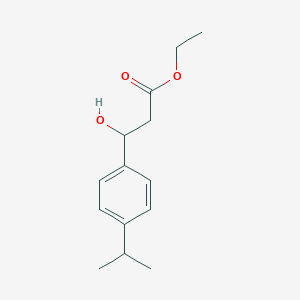
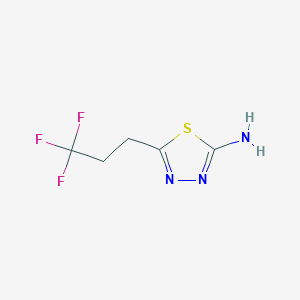
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
